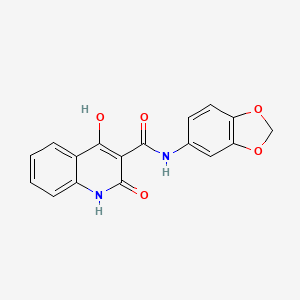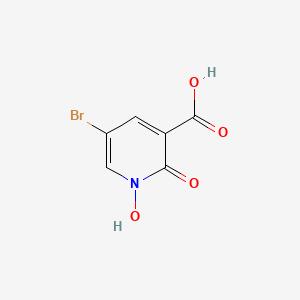![molecular formula C24H29Cl2NO B2782451 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 478041-26-8](/img/structure/B2782451.png)
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H29Cl2NO . It is offered by various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation . The catalyst is prepared via a two-step procedure and is reusable . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, such as this compound, involves a reaction known as direct condensation . This reaction occurs between carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has been used in a variety of scientific research applications, including cancer research, drug development, and environmental studies. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In drug development, this compound has been studied for its potential to act as an anti-inflammatory agent. In environmental studies, this compound has been used to study the effects of pollutants on aquatic organisms.
作用机制
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators. This compound binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the reaction and thus inhibiting the synthesis of prostaglandins, thromboxanes, and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in a variety of physiological processes, including inflammation, pain, and fever. This compound has also been shown to inhibit the synthesis of other inflammatory mediators, such as leukotrienes and prostacyclins. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
实验室实验的优点和局限性
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has several advantages for laboratory experiments. It is relatively stable and can be easily synthesized in a laboratory setting. Additionally, this compound is relatively non-toxic, making it safe for laboratory use. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, making it difficult to study its effects in aquatic organisms.
未来方向
There are a variety of potential future directions for 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide research. One potential direction is to study the long-term effects of this compound on cancer cells. Additionally, this compound could be studied for its potential to act as an anti-inflammatory agent in other diseases, such as arthritis and asthma. Furthermore, this compound could be studied for its potential to act as an anti-inflammatory agent in aquatic organisms. Finally, this compound could be studied for its potential to act as an antioxidant, which could be beneficial in the prevention of oxidative stress-related diseases.
合成方法
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be synthesized via a two-step process. The first step involves the reaction of 4-pentylcyclohexylbenzene and 2,4-dichlorobenzonitrile in the presence of sodium hydroxide and a catalytic amount of palladium acetate. The second step involves the reaction of the product from the first step with 2-chlorobenzoic acid in the presence of sodium hydroxide and a catalytic amount of palladium acetate. This results in the formation of this compound.
属性
IUPAC Name |
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)27-24(28)22-15-12-20(25)16-23(22)26/h10-18H,2-9H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOGFLTYOIMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)



![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)




![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)

